[1,4'-Bipiperidine]-1'-carbonyl chloride is a chemical compound with the formula C₁₁H₁₉ClN₂O. It is a white crystalline solid with a melting point of 60-64°C. The synthesis of this compound involves the reaction of 1,4'-bipiperidine with phosgene (COCl₂) under specific conditions.
Several research studies describe the synthesis and characterization of [1,4'-Bipiperidine]-1'-carbonyl chloride. These studies typically involve detailed descriptions of the reaction conditions, purification methods, and characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the identity and purity of the synthesized product. [, ]
While the specific research applications of [1,4'-Bipiperidine]-1'-carbonyl chloride are limited, its chemical properties suggest potential uses in various scientific fields:
[1,4'-Bipiperidine]-1'-carbonyl chloride is a chemical compound with the molecular formula C₁₁H₁₉ClN₂O and a molecular weight of 230.73 g/mol. It is characterized by its unique structure, which includes two piperidine rings connected by a carbonyl chloride functional group. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly irinotecan, a chemotherapeutic agent used in cancer treatment .
There is currently no scientific research available describing a specific mechanism of action for [1,4'-Bipiperidine]-1'-carbonyl chloride.
The primary reaction involving [1,4'-bipiperidine]-1'-carbonyl chloride is its nucleophilic acyl substitution, where it can react with nucleophiles such as amines or alcohols to form corresponding amides or esters. This property is crucial for its application in synthesizing more complex pharmaceutical compounds. Additionally, it can undergo hydrolysis to yield the corresponding carboxylic acid and hydrochloric acid when treated with water .
[1,4'-Bipiperidine]-1'-carbonyl chloride exhibits significant biological activity primarily through its derivative, irinotecan. Irinotecan acts as a topoisomerase I inhibitor, disrupting DNA replication in cancer cells and thus exhibiting antitumor effects. The compound itself may have limited direct biological activity but serves as an essential precursor in the synthesis of biologically active molecules .
The synthesis of [1,4'-bipiperidine]-1'-carbonyl chloride typically involves the reaction of 4-piperidinopiperidine with phosgene or its derivatives (like triphosgene or diphosgene) in a solvent such as methylene chloride. The process includes several steps:
The primary application of [1,4'-bipiperidine]-1'-carbonyl chloride lies in its use as an intermediate in pharmaceutical synthesis, particularly for producing irinotecan. Its derivatives are also explored for potential applications in medicinal chemistry due to their structural properties that may lead to novel therapeutic agents .
Interaction studies involving [1,4'-bipiperidine]-1'-carbonyl chloride often focus on its reactivity with various nucleophiles and its role in forming biologically active compounds. These studies help elucidate the mechanisms by which it contributes to the pharmacological profiles of drugs like irinotecan and other derivatives .
Several compounds share structural similarities with [1,4'-bipiperidine]-1'-carbonyl chloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | 143254-82-4 | 1.00 | Directly related to [1,4'-bipiperidine]-1'-carbonyl chloride; used as an intermediate in similar reactions. |
N-Ethyl-N-methylcarbamoyl Chloride | 42252-34-6 | 0.69 | Used in different synthetic pathways; less complex structure compared to bipiperidine derivatives. |
2-Chloro-1-(piperidin-1-yl)ethanone | 1440-60-4 | 0.62 | Exhibits different biological activities; simpler piperidine derivative. |
1-(4-Chloropiperidin-1-yl)ethanone | 207852-63-9 | 0.58 | Similar piperidine structure but lacks the carbonyl chloride functionality. |
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 207557-35-5 | 0.54 | Different functional groups lead to distinct reactivity and applications compared to bipiperidines. |
These comparisons underscore the unique role of [1,4'-bipiperidine]-1'-carbonyl chloride in pharmaceutical synthesis while highlighting its structural relationships with other chemical entities .
Corrosive;Irritant